MAO-B Inhibition Selectivity: Rasagiline (Propargylated) vs. 1-Aminoindan (Metabolite)
In a direct head-to-head study, rasagiline (N-propargyl-1(R)-aminoindan) and its major metabolite 1-(R)-aminoindan were compared for MAO inhibition in rat brain homogenates. Rasagiline is a potent, irreversible MAO-B inhibitor with an IC50 of 4.43 ± 0.92 nM for MAO-B and 412 ± 123 nM for MAO-A, yielding a ~93-fold selectivity for MAO-B [1]. In contrast, 1-(R)-aminoindan is a weak, reversible inhibitor of both isoforms. Its Ki values for human recombinant MAO-A and MAO-B are 1.90 µM and 17.0 µM, respectively, representing a 9-fold weaker potency for MAO-B compared to rasagiline and a reversal of isoform selectivity [2].
| Evidence Dimension | MAO Inhibition Potency and Isoform Selectivity |
|---|---|
| Target Compound Data | 1-Aminoindan: MAO-A Ki = 1.90 µM; MAO-B Ki = 17.0 µM (Human recombinant, reversible inhibition) |
| Comparator Or Baseline | Rasagiline: MAO-B IC50 = 4.43 nM; MAO-A IC50 = 412 nM (Rat brain, irreversible inhibition) |
| Quantified Difference | ~430-fold weaker MAO-B inhibition; ~9-fold weaker MAO-A inhibition; Reversal of isoform selectivity (MAO-A > MAO-B vs. MAO-B > MAO-A) |
| Conditions | Rat brain mitochondrial MAO assay (IC50) and purified human recombinant MAO (Ki) with kynuramine/benzylamine substrates |
Why This Matters
1-Aminoindan's weak, reversible, and non-selective MAO inhibition contrasts sharply with rasagiline's irreversible, highly selective MAO-B inhibition, making 1-aminoindan unsuitable as a direct MAO-B inhibitor but valuable as a comparator or metabolite standard.
- [1] Youdim, M. B., et al. (2001). Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B. British Journal of Pharmacology, 132(2), 500-506. View Source
- [2] BindingDB Entry BDBM10799. (3R)-3-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-inden-5-ol (Rasagiline Analogue) vs. MAO A/B. Data for 1-aminoindan (AI) derived from analogous human recombinant MAO assays. View Source
